molecular formula C27H27N3O B11336391 1-(4-ethylphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-ethylphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11336391
M. Wt: 409.5 g/mol
InChI Key: QFFJOOWCQUTFHO-UHFFFAOYSA-N
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Description

1-(4-ETHYLPHENYL)-4-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that includes a benzodiazole ring, a pyrrolidinone ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHYLPHENYL)-4-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolidinone ring and the phenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing advanced techniques such as microwave-assisted synthesis and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHYLPHENYL)-4-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, amines, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzodiazole and pyrrolidinone derivatives.

Scientific Research Applications

1-(4-ETHYLPHENYL)-4-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-4-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole and pyrrolidinone derivatives, such as:

  • 1-(4-METHYLPHENYL)-4-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
  • 1-(4-ETHYLPHENYL)-4-{1-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE

Uniqueness

1-(4-ETHYLPHENYL)-4-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O/c1-3-20-12-14-23(15-13-20)29-18-22(16-26(29)31)27-28-24-6-4-5-7-25(24)30(27)17-21-10-8-19(2)9-11-21/h4-15,22H,3,16-18H2,1-2H3

InChI Key

QFFJOOWCQUTFHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)C

Origin of Product

United States

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